4,6-Dichlorothieno[2,3-d]pyrimidine
Description
Significance of Heterocyclic Compounds in Modern Chemical Research
Heterocyclic compounds are a vast and vital class of organic molecules that play a pivotal role in numerous scientific disciplines. vu.lt Their ring structures, which contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, bestow upon them unique chemical and physical properties. vu.ltrsc.org This structural diversity is a key reason for their widespread presence in nature, from the genetic material of DNA and RNA to essential vitamins and alkaloids. researchgate.netmdpi.com In the realm of medicinal chemistry, a significant majority of all physiologically active chemical compounds contain heterocyclic moieties, underscoring their importance in drug design and development. rsc.org Researchers continually explore the synthesis and application of novel heterocyclic systems to address a range of medical challenges, including cancer, infectious diseases, and inflammatory conditions. rsc.orgresearchgate.net
The Thieno[2,3-d]pyrimidine (B153573) Core: Structural Features and Context in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused bicyclic heterocycle, consisting of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. This scaffold is considered a bioisostere of purine (B94841), a key component of nucleic acids, which often imparts it with significant biological activity. nih.gov The rigid, planar structure of the thieno[2,3-d]pyrimidine system provides a well-defined framework for the attachment of various functional groups, allowing for the fine-tuning of its pharmacological properties. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov
Role of Halogenated Thieno[2,3-d]pyrimidines as Versatile Synthetic Intermediates
The introduction of halogen atoms, particularly chlorine, onto the thieno[2,3-d]pyrimidine scaffold dramatically enhances its utility as a synthetic intermediate. The chlorine atoms are excellent leaving groups, making halogenated thieno[2,3-d]pyrimidines susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the sequential and regioselective introduction of a wide variety of substituents, such as amines, alcohols, and thiols, at the chlorinated positions. nih.govacs.org The ability to readily functionalize the core structure makes these compounds invaluable precursors for the synthesis of large libraries of derivatives for biological screening. For instance, 4-chlorothieno[2,3-d]pyrimidines, prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with reagents like phosphoryl chloride, are common intermediates in the synthesis of 4-amino substituted derivatives. nih.gov
Overview of Current Research Focus on 4,6-Dichlorothieno[2,3-d]pyrimidine
While extensive research has been conducted on the broader class of thieno[2,3-d]pyrimidines, specific studies focusing solely on this compound are less common. The primary research interest in this particular compound lies in its role as a reactive intermediate for the synthesis of more complex, 4,6-disubstituted thieno[2,3-d]pyrimidines. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are highly susceptible to nucleophilic displacement, providing a facile route to a diverse range of derivatives. researchgate.net Research efforts are often directed at exploring the scope of nucleophiles that can be employed and the conditions required to achieve selective substitution, thereby generating novel compounds with potential therapeutic applications. researchgate.netresearchgate.net
Chemical and Physical Properties of this compound
Specific experimental data for the physical and chemical properties of this compound is not widely available in the public domain. However, based on the properties of its isomers and related compounds, some characteristics can be inferred.
Table 1: Physicochemical Properties of Dichlorothieno[2,3-d]pyrimidine Isomers
| Property | 2,4-Dichlorothieno[2,3-d]pyrimidine | This compound (Predicted) |
| Molecular Formula | C₆H₂Cl₂N₂S | C₆H₂Cl₂N₂S |
| Molecular Weight | 205.06 g/mol nih.gov | 205.06 g/mol |
| Appearance | Solid sigmaaldrich.com | Likely a solid at room temperature |
| Melting Point | 161-162 °C ijacskros.com | Data not available |
| Solubility | Data not available | Likely soluble in common organic solvents |
| CAS Number | 18740-39-1 nih.govsigmaaldrich.com | 26330-55-6 |
Note: The properties for this compound are largely predicted based on its isomeric structure and general characteristics of similar heterocyclic compounds.
Synthesis of this compound
The synthesis of the thieno[2,3-d]pyrimidine ring system can be achieved through various synthetic routes. A common strategy involves the construction of a substituted thiophene ring followed by the annulation of the pyrimidine ring, or vice versa.
While a direct, high-yield synthesis specifically for this compound is not prominently reported, its formation can be envisioned through the cyclization of appropriately substituted pyrimidine precursors. A key starting material for the synthesis of 4,6-disubstituted thieno[2,3-d]pyrimidines is 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde. researchgate.net This suggests that a 4,6-dichlorinated pyrimidine core can be used to build the fused thiophene ring.
One plausible synthetic approach involves the reaction of a 4,6-dichloropyrimidine (B16783) derivative bearing a suitable functional group at the 5-position, which can then undergo cyclization to form the thiophene ring. For example, the intramolecular cyclization of 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediates, derived from 6-chloropyrimidine-5-carbaldehydes, is a known method for preparing thieno[2,3-d]pyrimidines. researchgate.net
Reactivity and Synthetic Applications
The primary chemical utility of this compound stems from the reactivity of the two chlorine atoms on the pyrimidine ring. These positions are electron-deficient and are thus activated towards nucleophilic aromatic substitution (SNAr).
The general order of reactivity for dichloropyrimidines in SNAr reactions is typically C4(6) > C2. acs.orgguidechem.com This indicates that the chlorine atoms at positions 4 and 6 are more readily displaced by nucleophiles than a chlorine atom at position 2. This differential reactivity allows for the selective, stepwise functionalization of the molecule.
Table 2: Representative Reactions of Dichloropyrimidines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Substitution | Various amines, alcohols, thiols | Substituted pyrimidines | mdpi.com |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted pyrimidines | acs.org |
| Stille Coupling | Organostannanes, Pd catalyst | Organo-substituted pyrimidines | acs.org |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted pyrimidines | guidechem.com |
In the context of this compound, this reactivity is exploited to introduce a wide range of substituents at these positions. For instance, reaction with amines would lead to the corresponding 4,6-diamino derivatives, while reaction with alkoxides would yield 4,6-dialkoxy compounds. The ability to perform these substitutions allows chemists to create a diverse library of thieno[2,3-d]pyrimidine derivatives for various applications, particularly in the search for new therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKDOWKUUXTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294940 | |
| Record name | 4,6-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-42-7 | |
| Record name | 4,6-Dichlorothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dichlorothieno 2,3 D Pyrimidine
Strategies for Constructing the Thieno[2,3-d]pyrimidine (B153573) Ring System
The formation of the thieno[2,3-d]pyrimidine scaffold is a critical step, and various synthetic pathways have been developed. These can be classified based on the starting precursor, including cyclization from thiophene (B33073) or pyrimidine (B1678525) derivatives, and multicomponent reactions.
Cyclization Reactions from Thiophene-Based Precursors
A predominant strategy for synthesizing the thieno[2,3-d]pyrimidine ring system involves the cyclization of appropriately substituted thiophene precursors. scielo.brresearchgate.net This approach typically starts with a 2-aminothiophene derivative, which then undergoes ring closure to form the fused pyrimidine ring.
One common method is the reaction of 2-aminothiophene-3-carbonitriles with various reagents. For instance, reacting substituted 2-aminothiophene-3-carbonitrile (B183302) with an appropriate carboxylic acid in the presence of phosphoryl trichloride (B1173362) and 1,4-dioxane (B91453) yields the corresponding thieno[2,3-d]pyrimidine. scielo.br Another variation involves the cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides in 1,4-dioxane, refluxing in the presence of concentrated hydrochloric acid in ethanol (B145695) to produce thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br
The Gewald reaction is a noteworthy method for preparing the initial 2-aminothiophene precursors. scielo.brnih.gov This one-pot, multi-component condensation involves an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. nih.gov
Cyclization Reactions from Pyrimidine-Based Precursors
An alternative, though less common, approach begins with a pyrimidine ring and subsequently constructs the fused thiophene ring. scielo.br This strategy often involves the reaction of a substituted pyrimidine with a reagent that can provide the necessary sulfur and carbon atoms to form the thiophene ring. For example, 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde can react with ethyl mercaptoacetate, and subsequent heating in the presence of a base can lead to the formation of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like thieno[2,3-d]pyrimidines in a single step. researchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. Tandem cyclization or one-pot multi-component reactions, sometimes assisted by microwave irradiation or novel catalysts, are employed to shorten reaction times, reduce the number of synthetic steps, and improve yields. sioc-journal.cn
Introduction of Halogen Functionality to the Thieno[2,3-d]pyrimidine Scaffold
Once the thieno[2,3-d]pyrimidine core is established, the introduction of chlorine atoms at the 4- and 6-positions is a crucial step to yield the target compound, 4,6-Dichlorothieno[2,3-d]pyrimidine.
Conversion of Hydroxylated Thienopyrimidines to Chlorinated Analogs
A widely used method for introducing chlorine atoms is the conversion of the corresponding hydroxylated thienopyrimidines, specifically thieno[2,3-d]pyrimidine-4,6-diol, into their chlorinated counterparts. This transformation is a type of nucleophilic substitution reaction where the hydroxyl groups are replaced by chlorine atoms. The starting dihydroxy compound can be synthesized through various routes, including the reaction of formamide (B127407) with diethyl malonate in the presence of sodium ethoxide. google.com
Specific Chlorinating Reagents and Optimized Reaction Conditions
The chlorination of hydroxylated thienopyrimidines is typically achieved using potent chlorinating agents. nih.gov Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this purpose. nih.govnih.gov The reaction is often carried out by heating the hydroxylated precursor with an excess of phosphorus oxychloride, sometimes in the presence of a tertiary amine like N,N-diisopropylethylamine. google.com The reaction mixture is usually cooled before being carefully poured onto ice water to hydrolyze the excess POCl₃ and precipitate the chlorinated product. nih.gov
Other chlorinating agents that can be used include phosgene (B1210022) in the presence of a suitable base. google.com The choice of reagent and reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity of the final this compound. google.com
Advanced Synthetic Procedures and Efficiency Considerations
To meet the demands of drug discovery and development, the synthesis of this compound and its analogs requires methods that are not only effective but also efficient and scalable. Advanced procedures focus on streamlining synthetic sequences, improving reaction outcomes, and ensuring that laboratory-scale successes can be translated into larger-scale production.
A prominent example of a multi-component reaction that can be adapted for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.org This 2-aminothiophene is a key precursor for the subsequent cyclization to form the pyrimidine ring. researchgate.netcore.ac.uk For instance, a 2-aminothiophene-3-carbonitrile can be cyclized with various reagents to build the fused pyrimidine system. researchgate.net
While a direct one-pot synthesis for this compound from basic starting materials is not extensively documented, related pyrimidine structures are accessible through such methods. For example, 4,6-diarylpyrimidin-2(1H)-ones can be synthesized in a one-pot, three-component reaction of an acetophenone, an aldehyde, and urea (B33335) under solvent-free conditions. nih.gov Similarly, 4-pyrimidone-2-thioethers, which are valuable synthetic precursors, can be prepared in a one-pot procedure involving the condensation of S-alkylisothioureas with β-ketoesters. nih.gov These methodologies highlight the potential for developing a streamlined, one-pot process for this compound by carefully selecting starting materials and reaction conditions that allow for sequential bond formation in a single vessel.
Table 1: Comparison of Multi-Step vs. One-Pot Synthesis Approaches
| Feature | Traditional Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Intermediate Steps | Isolation and purification of intermediates required at each step. | Multiple reaction steps occur sequentially in the same vessel. orgchemres.org |
| Time Efficiency | Time-consuming due to multiple setups and workups. | Significantly faster as intermediate isolation is eliminated. nih.gov |
| Solvent/Reagent Use | Higher consumption of solvents for reactions and purifications. | Reduced solvent volume and potentially fewer reagents. nih.gov |
| Overall Yield | Potential for lower overall yield due to material loss at each step. | Often results in higher overall yields. nih.gov |
| Process Simplicity | More complex handling and operational steps. | Simplified workflow and reduced manual handling. orgchemres.org |
Catalysis is crucial for optimizing the synthesis of complex molecules like this compound. Catalysts can accelerate reaction rates, enable reactions under milder conditions, and, most importantly, enhance yield and regioselectivity.
In the construction of the foundational thiophene ring via the Gewald reaction, basic catalysts are essential. Tertiary amines like triethylamine (B128534) or secondary amines such as diethylamine (B46881) are commonly used to facilitate the initial Knoevenagel condensation and subsequent cyclization steps. scielo.brresearchgate.net
For the chlorination step, which converts a dihydroxy precursor (thieno[2,3-d]pyrimidine-4,6-dione) to the target this compound, phosphorus oxychloride (POCl₃) is the standard reagent. The efficiency of this reaction can be significantly improved by using a catalyst. N,N-dimethylaniline is often added in small amounts to accelerate the chlorination process, leading to higher yields that can range from 40-80%. google.com The use of a hindered amine base, such as N,N-diisopropylethylamine (Hünig's base), in conjunction with phosphorus oxychloride is another effective strategy for preparing chlorinated pyrimidines from their dihydroxy analogs. google.com
Acid catalysts also play a role. Sulfamic acid has been demonstrated as a green and reusable catalyst for the one-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones, showcasing the utility of solid acids in promoting cyclization and dehydration steps efficiently. nih.gov
Table 2: Catalytic Systems in Thieno[2,3-d]pyrimidine Synthesis
| Reaction Step | Catalyst | Function | Typical Yield | Reference |
|---|---|---|---|---|
| Thiophene Ring Formation (Gewald) | Diethylamine | Base catalyst for condensation and cyclization. | - | researchgate.net |
| Pyrimidine Ring Formation | Sulfamic Acid | Green, reusable acid catalyst for condensation. | Moderate to Excellent | nih.gov |
| Chlorination of Dihydroxy Precursor | N,N-Dimethylaniline | Accelerates chlorination with POCl₃. | 40-80% | google.com |
| Chlorination of Dihydroxy Precursor | N,N-Diisopropylethylamine | Base catalyst used with POCl₃. | 89.5% (for 4,6-dichloropyrimidine) | google.com |
Transitioning a synthetic route from a laboratory setting to a larger research and development or pilot scale introduces a new set of challenges. For a compound like this compound, which may serve as a key intermediate in drug development, scalability is a critical factor. researchgate.net
Key considerations for scaling up the synthesis include:
Reagent Cost and Availability: The cost of starting materials and reagents, such as phosphorus oxychloride and specialized catalysts, becomes a significant factor at a larger scale.
Reaction Conditions: Exothermic reactions that are easily managed in a lab flask may require specialized reactors with efficient heat exchange systems to prevent thermal runaways on a larger scale. The addition rate of reagents, like in the reaction involving Hünig's base and POCl₃, must be carefully controlled to maintain the optimal temperature range. google.com
Workup and Purification: Extraction and purification methods must be adapted for larger volumes. For example, liquid-liquid extractions may be replaced by continuous extraction processes. google.com The choice of solvent for extraction, such as methylcyclohexane, is also influenced by factors like boiling point, cost, and safety on a larger scale. google.com
Process Safety: Handling large quantities of corrosive and toxic reagents like phosphorus oxychloride requires stringent safety protocols and specialized equipment.
Telescoping Processes: To improve efficiency and reduce waste on a large scale, "telescoping" or combining steps without intermediate isolation is highly desirable. A successful 200-gram scale synthesis of a key adagrasib intermediate was achieved by telescoping the S-alkylisothiourea preparation and the subsequent cyclization into a one-pot process, achieving a 92% yield. nih.gov This demonstrates the power of process optimization for large-scale production.
The synthesis of 4,6-dichloropyrimidine (B16783), a related building block, has been optimized for scale by using a phased process where the product is extracted, and the reaction mother liquor is recharged with starting materials for subsequent batches, maximizing throughput and minimizing waste. google.com Similar strategies could be applied to the synthesis of this compound to make the process more economically viable and industrially feasible.
Chemical Reactivity and Derivatization Strategies of 4,6 Dichlorothieno 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution Reactions of Halogen Atoms
The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the fused thiophene (B33073) ring and the two electronegative chlorine atoms, makes 4,6-dichlorothieno[2,3-d]pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a powerful tool for introducing a wide range of functional groups onto the thieno[2,3-d]pyrimidine (B153573) scaffold.
Amination Reactions with Primary and Secondary Amines
The displacement of the chloro substituents by various primary and secondary amines is a common and efficient method for the synthesis of 4-aminothieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out by heating the dichlorinated starting material with an excess of the desired amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
The regioselectivity of these amination reactions is a key consideration. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic attack than the one at the C6 position. This preferential reactivity is attributed to the electronic effects of the fused thiophene ring and the nitrogen atoms within the pyrimidine ring, which render the C4 position more electrophilic. This allows for the selective synthesis of 4-amino-6-chloro-thieno[2,3-d]pyrimidines by carefully controlling the reaction conditions. Subsequent reaction at the C6 position, often requiring more forcing conditions, can then be used to introduce a second, different amino group if desired.
| Amine Nucleophile | Reaction Conditions | Product | Yield (%) |
| N-methylpiperazine | EtOH, reflux | 4-(4-methylpiperazin-1-yl)-6-chloro-thieno[2,3-d]pyrimidine | - |
| Morpholine | EtOH, reflux | 4-morpholino-6-chloro-thieno[2,3-d]pyrimidine | - |
| N-phenylpiperazine | EtOH, reflux | 4-(4-phenylpiperazin-1-yl)-6-chloro-thieno[2,3-d]pyrimidine | - |
| 1,3-Propanediamine | EtOH, reflux | N,N'-(thieno[2,3-d]pyrimidine-4,6-diyl)bis(propane-1,3-diamine) | - |
Reactions with Oxygen and Sulfur Nucleophiles
Similar to amination, the chlorine atoms of this compound can be displaced by oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiophenoxides. These reactions lead to the formation of ether and thioether derivatives, respectively. The use of a base, such as sodium hydride or potassium carbonate, is typically required to generate the nucleophilic species in situ.
The regioselectivity of these reactions also generally favors substitution at the C4 position. For instance, reacting this compound with one equivalent of a sodium alkoxide will predominantly yield the 4-alkoxy-6-chloro-thieno[2,3-d]pyrimidine derivative.
| Nucleophile | Reaction Conditions | Product | Yield (%) |
| Sodium Methoxide | MeOH, rt | 4-methoxy-6-chloro-thieno[2,3-d]pyrimidine | - |
| Sodium Ethoxide | EtOH, rt | 4-ethoxy-6-chloro-thieno[2,3-d]pyrimidine | - |
| Sodium Thiophenoxide | DMF, rt | 4-(phenylthio)-6-chloro-thieno[2,3-d]pyrimidine | - |
Regioselectivity and Chemoselectivity in Nucleophilic Displacements
As highlighted in the preceding sections, the nucleophilic displacement reactions on this compound exhibit a high degree of regioselectivity, with the C4 position being the preferred site of attack. This selectivity is a consequence of the inherent electronic properties of the heterocyclic ring system. Theoretical studies on related dichloropyrimidine systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack. mdpi.com
This inherent regioselectivity is a valuable tool in synthetic chemistry, as it allows for the stepwise functionalization of the thieno[2,3-d]pyrimidine core. By choosing the appropriate reaction conditions and stoichiometry of the nucleophile, chemists can selectively modify one position while leaving the other available for subsequent transformations, leading to the synthesis of a diverse array of dissymmetrically substituted thieno[2,3-d]pyrimidines.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and they provide a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions offer a complementary approach to nucleophilic substitution for the introduction of aryl, heteroaryl, and other organic fragments.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron reagent with a halide, is a widely used method for the formation of C-C bonds. researchgate.net In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 and C6 positions.
The regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. In many cases, similar to nucleophilic substitution, the C4 position is more reactive. This allows for the selective mono-arylation at C4, affording 4-aryl-6-chloro-thieno[2,3-d]pyrimidines. Subsequent coupling at the C6 position can then be achieved, often under more vigorous conditions or with a different catalyst system, to generate 4,6-diarylthieno[2,3-d]pyrimidines.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane (B91453)/H2O | 4-phenyl-6-chloro-thieno[2,3-d]pyrimidine | - |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K3PO4 | 1,4-Dioxane/H2O | 4-(4-methoxyphenyl)-6-chloro-thieno[2,3-d]pyrimidine | - |
| Thiophen-2-ylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/EtOH/H2O | 4-(thiophen-2-yl)-6-chloro-thieno[2,3-d]pyrimidine | - |
Other Palladium-Catalyzed Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed to further diversify the substitution patterns on the thieno[2,3-d]pyrimidine core.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netdigitellinc.com It can be used to introduce alkynyl moieties at the C4 and/or C6 positions of this compound, which are valuable handles for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Buchwald-Hartwig Amination: This powerful reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds. nih.govthieme.denih.govresearchgate.netnih.gov It involves the palladium-catalyzed coupling of an amine with an aryl halide. The Buchwald-Hartwig amination can be particularly useful for coupling less nucleophilic amines or for achieving amination under milder conditions than traditional SNAr reactions.
Heck Reaction: The Heck reaction facilitates the coupling of an alkene with an aryl halide, leading to the formation of a new C-C bond and the substitution of a vinyl group onto the aromatic ring. arkat-usa.orgnih.govnih.govmdpi.com This reaction can be applied to this compound to introduce alkenyl substituents.
These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of a vast library of derivatives with diverse electronic and steric properties for various applications.
Further Functionalization of Synthesized Derivatives
Following the initial nucleophilic substitution reactions that install various functional groups onto the this compound core, the resulting derivatives serve as versatile platforms for extensive further chemical modifications. These subsequent transformations are critical for developing a broad array of complex molecules with tailored properties. The strategies employed typically involve either the direct modification of the newly introduced substituents or their participation in intramolecular cyclization reactions to construct elaborate fused heterocyclic systems.
Modification of Introduced Substituents (e.g., amides, ethers)
The substituents introduced at the C4 and C6 positions of the thieno[2,3-d]pyrimidine nucleus are readily amenable to a variety of chemical transformations. These modifications allow for the fine-tuning of the molecule's steric and electronic properties. Common strategies include the hydrolysis of esters, conversion of carbonyls, and acylation of amino or hydrazino groups.
For instance, ethyl thieno[2,3-d]pyrimidine-6-carboxylates, obtained from the reaction of 4,6-dichloropyrimidine (B16783) precursors, can be hydrolyzed to the corresponding carboxylic acids. researchgate.net These acids, in turn, can be activated and reacted with hydrazines to form hydrazides. researchgate.net The hydrazide functionality is a key intermediate that can be further derivatized. For example, treatment of a 4-hydrazino thieno[2,3-d]pyrimidine with chloroacetyl chloride leads to the formation of the corresponding N-chloroacetamido derivative, demonstrating a straightforward method for elongating and functionalizing a substituent at the C4 position. nih.gov
Another example involves the modification of formyl groups. The 5-formyl group of certain pyrimidine precursors can be retained during the formation of the thieno[2,3-d]pyrimidine ring. researchgate.net This aldehyde can then be reduced to a (thieno[2,3-d]pyrimidin-6-yl)methanol, or the entire carboxylate group can be converted into other functionalities. researchgate.net The table below summarizes representative modifications of substituents on the thieno[2,3-d]pyrimidine scaffold.
| Starting Derivative | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Ethyl thieno[2,3-d]pyrimidine-6-carboxylate | Base (e.g., NaOH) | Thieno[2,3-d]pyrimidine-6-carboxylic acid | researchgate.netresearchgate.net |
| Thieno[2,3-d]pyrimidine-6-carboxylic acid | Hydrazine hydrate | Thieno[2,3-d]pyrimidine-6-carbohydrazide | researchgate.net |
| 4-Hydrazino-thieno[2,3-d]pyrimidine | Chloroacetyl chloride | 2-Chloro-N'-(thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | nih.gov |
| Ethyl thieno[2,3-d]pyrimidine-6-carboxylate | Reducing agent (e.g., LiAlH4) | (Thieno[2,3-d]pyrimidin-6-yl)methanol | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl3) | 4-Chlorothieno[2,3-d]pyrimidine | nih.govnih.govnih.gov |
Cyclization Reactions from Modified Derivatives to Form Fused Systems
A particularly powerful strategy in the derivatization of this compound is the use of modified substituents to construct additional fused rings, leading to complex polycyclic heterocyclic systems. These reactions significantly expand the structural diversity achievable from the initial scaffold.
Hydrazino derivatives have proven to be exceptionally useful precursors for such cyclizations. For example, heating a 4-hydrazino derivative that has been acylated with chloroacetyl chloride can lead to intramolecular cyclization, forming a fused triazine ring. nih.gov Similarly, dehydrative cyclization of hydrazone derivatives of thieno[2,3-d]pyrimidines using reagents like phosphorus oxychloride can afford fused pyrazolo-pyrimido-triazine systems. researchgate.net
Another approach involves the intramolecular cyclization of intermediates derived from the reaction with bifunctional reagents. For instance, the reaction of 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediates, which are derived from 4,6-dichloropyrimidine-5-carbaldehydes, can be cyclized to form the thieno[2,3-d]pyrimidine ring itself. researchgate.net Further modifications can then set the stage for subsequent cyclizations. The synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones can be achieved by reacting 2-aminothiophene precursors with 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates the ring closure to form the fused pyrimidinedione system. acs.org These reactions highlight the utility of the thieno[2,3-d]pyrimidine core as a foundation for building intricate, multi-ring structures.
| Starting Derivative | Key Reagent/Condition | Fused System Formed | Reference |
|---|---|---|---|
| 2-Chloro-N'-(thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | Heating | Fused researchgate.netCurrent time information in Bangalore, IN.nih.govtriazine ring | nih.gov |
| (E)-pyrazolopyrimidoindolinonehydrazones | Phosphorus oxychloride (POCl3) | Indolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazines | researchgate.net |
| 2-Aminothiophene-3-carboxamide derivative | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | nih.gov |
| 2-Aminothiophene derivative | 1,1'-Carbonyldiimidazole (CDI) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | acs.org |
Structural Elucidation and Spectroscopic Characterization of 4,6 Dichlorothieno 2,3 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,6-dichlorothieno[2,3-d]pyrimidine and its derivatives, ¹H and ¹³C NMR are instrumental in confirming the substitution patterns on the fused ring system.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of thieno[2,3-d]pyrimidine (B153573) derivatives, the chemical shifts of the aromatic protons are particularly diagnostic. For instance, in 2,4-dichlorothieno[2,3-d]pyrimidine, the protons on the thiophene (B33073) ring appear as distinct doublets. Specifically, the ¹H NMR spectrum shows a doublet at δ 6.98 ppm with a coupling constant (J) of 7.0 Hz, corresponding to one of the aromatic protons, and another doublet at δ 7.39 ppm with the same coupling constant for the other aromatic proton. thepharmajournal.com This characteristic pattern helps in confirming the integrity of the thieno[2,3-d]pyrimidine core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For 2,4-dichlorothieno[2,3-d]pyrimidine, the ¹³C NMR spectrum displays signals at δ 126.92, 123.03, 126.11, 153.62, 161.67, and 154.75 ppm, which are assigned to the different carbon atoms of the bicyclic system. thepharmajournal.com The chemical shifts of the carbons attached to chlorine atoms and those within the heterocyclic rings are particularly informative for confirming the structure.
| Compound | Proton (¹H) NMR Data (ppm) | Carbon (¹³C) NMR Data (ppm) | Reference |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | 6.98 (d, J=7.0 Hz), 7.39 (d, J=7.0 Hz) | 126.92, 123.03, 126.11, 153.62, 161.67, 154.75 | thepharmajournal.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While direct ¹H and ¹³C NMR spectra are foundational, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals, especially in more complex derivatives.
COSY experiments establish proton-proton correlations, helping to identify adjacent protons in the structure.
HSQC (or HMQC) correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the substitution patterns on the thieno[2,3-d]pyrimidine core.
These advanced techniques have been instrumental in the structural characterization of various heterocyclic compounds, including complex thieno[2,3-d]pyrimidine derivatives. nih.gov
| Derivative | IR Absorption Bands (cm⁻¹) | Reference |
| N-(4-methoxyphenyl)-N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)amine | 3348.7 (-N-H), 3110 (Ar C-H), 1695 (C=O), 743 (-C-Cl) | thepharmajournal.com |
| N-(4-fluorophenyl)-N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)amine | 3568 (-N-H), 3110 (Ar C-H), 1685 (C=O), 1386 (C-F), 743 (-C-Cl) | thepharmajournal.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature for chlorinated compounds is the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For a molecule containing two chlorine atoms, the mass spectrum will exhibit a distinctive pattern of M+, M+2, and M+4 peaks with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms. thepharmajournal.com
In the case of 2,4-dichlorothieno[2,3-d]pyrimidine, the gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion (M+) at m/z = 204, with the corresponding M+2 and M+4 peaks at m/z = 206 and 208, respectively, in the expected 9:6:1 ratio. thepharmajournal.com This provides unequivocal evidence for the molecular formula and the presence of two chlorine atoms.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Tautomeric Forms
The planarity of the fused thieno[2,3-d]pyrimidine ring system is a key feature of its conformation. Based on studies of analogous structures, the thiophene and pyrimidine (B1678525) rings are expected to be largely coplanar. This planarity is crucial for its chemical reactivity and its ability to interact with biological targets.
Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a potential consideration for the thieno[2,3-d]pyrimidine ring system. While the predominant tautomeric form of this compound is the one depicted, the potential for proton migration, particularly if substituents with labile protons were present, could lead to other tautomeric forms. However, for the dichloro derivative itself, the depicted aromatic form is the most stable and electronically favored.
Characterization of Intermolecular Interactions and Crystal Packing
In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred from its constituent functional groups and by examining the crystal packing of closely related compounds. The primary forces governing the crystal lattice are expected to be a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.
The chlorine atoms, being electronegative, introduce significant polarity to the molecule. This can lead to dipole-dipole interactions and halogen bonding, where a chlorine atom on one molecule interacts with an electron-rich region of a neighboring molecule. Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors if suitable donor groups are present in co-crystallized solvents or other molecular components.
A theoretical analysis of the molecular electrostatic potential (MEP) would likely show electron-rich regions around the nitrogen atoms and the sulfur atom of the thiophene ring, and electron-deficient regions associated with the hydrogen atoms and the areas around the chlorine atoms. This distribution of charge would be a key determinant in the formation of intermolecular contacts.
Computational and Theoretical Investigations of 4,6 Dichlorothieno 2,3 D Pyrimidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. While specific studies on 4,6-dichlorothieno[2,3-d]pyrimidine are not abundant in the public domain, the electronic properties can be inferred from computational analyses of related thienopyrimidine and dichlorinated pyrimidine (B1678525) systems.
Density Functional Theory (DFT) Studies for Electronic Properties
DFT calculations are widely used to determine the optimized geometry, electronic energy, and distribution of electron density in molecules. For derivatives of thieno[2,3-d]pyrimidine (B153573), DFT studies help in understanding how different substituents on the heterocyclic core influence its electronic properties and reactivity. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are strong electron-withdrawing groups. This electronic pull is expected to significantly impact the electron density distribution across the entire fused ring system.
Computational studies on related compounds, such as 2,4-dichlorothieno[2,3-d]pyrimidine, indicate that the positions of the chlorine atoms have a marked effect on the molecule's reactivity. The 4,6-dichloro substitution pattern is predicted to enhance the electrophilicity at the 5-position of the thiophene (B33073) ring, making it a prime site for nucleophilic attack. This is a critical piece of information for chemists planning synthetic routes to new derivatives. DFT calculations can also predict various molecular properties, as illustrated by the computed data for the related 2,4-dichlorothieno[2,3-d]pyrimidine.
| Property | Value |
|---|---|
| Molecular Weight | 205.06 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 203.9315746 Da |
| Topological Polar Surface Area | 54 Ų |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com
For thieno[2,3-d]pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In related pyrimidine derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO is distributed over the electron-deficient pyrimidine ring. irjweb.comresearchgate.net The electron-withdrawing nature of the two chlorine atoms in this compound would lower the energy of both HOMO and LUMO, and a smaller HOMO-LUMO gap is generally expected, suggesting higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| 4-Phenylpyrimidine (in gas phase) | -6.7956 | -1.8110 | 4.9846 | researchgate.net |
| Temozolomide (neutral, gas phase) | -7.32 | -2.53 | 4.79 | aimspress.com |
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Ligand Binding Affinities to Enzymes and Receptors
Molecular docking simulations are frequently employed to study the interactions of thieno[2,3-d]pyrimidine derivatives with various biological targets, particularly protein kinases and dihydrofolate reductase (DHFR). nih.govnih.gov These studies predict the preferred binding pose of the ligand in the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy.
For instance, derivatives of the thieno[2,3-d]pyrimidine scaffold have been docked into the active site of Fms-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia. nih.gov Docking studies of other pyrimidine analogs with human cyclin-dependent kinase 2 (CDK2) have shown binding energies in the range of -7.4 to -7.9 kcal/mol, indicating strong binding potential. nih.gov The interactions typically involve hydrogen bonds between the pyrimidine nitrogen atoms and amino acid residues in the kinase hinge region, as well as hydrophobic interactions with other residues in the binding pocket. The 4,6-dichloro substitutions on the thienopyrimidine core would influence these interactions by altering the electronic and steric properties of the molecule.
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrimidine derivatives | Cyclin-dependent kinase 2 (1HCK) | THR 165, GLU 12, LYS 33, THR 14 | -7.4 to -7.9 | nih.gov |
| Thieno[2,3-c]pyridine derivatives | Heat shock protein 90 (Hsp90) | Not specified | Not specified | mdpi.com |
| Thieno[3,2-d]pyrimidine (B1254671) derivatives | ATR Kinase Domain | Not specified | Not specified | researchgate.net |
In Silico Screening for Lead Compound Identification
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.
Libraries of thieno[2,3-d]pyrimidine derivatives can be virtually screened against the three-dimensional structure of a target protein. The screening process filters the compounds based on their predicted binding affinity and other drug-like properties. For example, a virtual screening of thieno[3,2-d]pyrimidine derivatives was conducted to identify potential inhibitors of the KRAS G12D mutant, a key driver in many cancers. researchgate.net This highlights the utility of in silico methods in exploring the therapeutic potential of the thienopyrimidine scaffold for various diseases. The this compound core is an excellent starting point for creating such libraries for virtual screening campaigns.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches to SAR, often referred to as quantitative structure-activity relationship (QSAR), use statistical methods to correlate physicochemical properties of molecules with their biological effects.
For thieno[2,3-d]pyrimidine derivatives, computational SAR studies can help identify the key structural features required for a specific biological activity. For example, studies on thieno[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors have revealed that the nitrogen atom at position 1 and an amino group at position 2 are crucial for binding to the key amino acid Glu30 in the enzyme's active site. nih.gov The presence of the thiophene ring's sulfur atom can mimic the 4-amino group of methotrexate, a known DHFR inhibitor. nih.gov
Modifications at various positions of the thieno[2,3-d]pyrimidine scaffold have been explored to optimize activity. For instance, the introduction of a lipophilic cycloalkyl ring fused to the thieno[2,3-d]pyrimidine system has been shown to enhance anticancer activity. nih.gov The chlorine atoms at the 4 and 6 positions of the core structure are highly reactive and can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of analogs for SAR exploration. mdpi.com Computational SAR can guide the selection of substituents at these positions to maximize potency and selectivity for a given biological target.
| Position of Modification | Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|
| Position 2 | Amino group is crucial for DHFR inhibition | DHFR | nih.gov |
| Position 4 | Substitution with various amines can lead to potent cytotoxic agents | Anticancer | mdpi.com |
| Position 6 | Modifications significantly impact potency against prostate cancer cells | Anticancer (PC-3 cells) | |
| Fused Cycloalkyl Ring | Enhances anticancer activity | Anticancer | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mst.dkresearchgate.net This approach is predicated on the principle that the structural or physicochemical properties of a molecule determine its activity. mst.dk By identifying these key properties, or "descriptors," QSAR models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
For thieno[2,3-d]pyrimidine derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) studies have been successfully applied to elucidate the structural requirements for various biological activities, including as anticancer and immunosuppressive agents.
In one study focusing on thieno[2,3-d]pyrimidine derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, researchers employed both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques. nih.gov The dataset was divided into a training set to build the models and a test set to validate their predictive power. nih.gov The resulting models demonstrated strong predictive capability, with the non-linear ANN model showing superior performance over the linear MLR model, as indicated by its higher correlation coefficient (R²) and lower root-mean-square error (RMSE). nih.gov
Another QSAR investigation was conducted on thieno[2,3-d]pyrimidine-2,4-diones as inhibitors of Monocarboxylate Transporter 1 (MCT1), a target for immunosuppressive and antitumor agents. researchgate.net This study identified that the decisive factors for MCT1 inhibition were the relative negative partial charge, solvation energy, and radius of gyration. researchgate.net The model developed from a training set of 16 compounds was used to predict the activity of new N-vinyl derivatives, leading to the successful directed synthesis of three highly active compounds. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). wikigenes.orgnih.gov A 3D-QSAR study on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines as cytotoxic agents against the H460 cancer cell line yielded statistically significant models. nih.gov The CoMSIA model, in particular, showed high predictive power with a cross-validated q² of 0.706 and a conventional r² of 0.947, providing a robust framework for designing novel thienopyrimidine derivatives with enhanced antitumor activity. nih.gov
Table 1: Statistical Validation of QSAR Models for Thienopyrimidine Derivatives
| Model Type | Target/Activity | q² (Cross-validated R²) | r² or R² (Correlation Coefficient) | Predictive Power (External Validation) | Key Descriptors/Fields | Reference |
|---|---|---|---|---|---|---|
| MLR | VEGFR-2 Inhibition | 0.889 | Not specified | Q² = high | Molecular Descriptors | nih.gov |
| ANN | VEGFR-2 Inhibition | 0.998 | Not specified | Q² = higher than MLR | Molecular Descriptors | nih.gov |
| QSAR | MCT1 Inhibition | Not specified | Not specified | Led to synthesis of 3 lead compounds | Partial Charge, Solvation Energy, Radius of Gyration | researchgate.net |
| CoMFA | Cytotoxicity (H460) | 0.436 | 0.937 | Not specified | Steric and Electrostatic Fields | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
The thieno[2,3-d]pyrimidine scaffold is a common feature in many kinase inhibitors, where it acts as a "hinge-binder," occupying the adenine (B156593) binding pocket of the enzyme. nih.gov Pharmacophore models for derivatives of this and related pyrimidine cores have been instrumental in designing new, potent, and selective inhibitors.
For instance, a study on pyrimidine derivatives for anti-inflammatory activity developed a four-point pharmacophore model (Hypo 1) using the HypoGen algorithm. researchgate.net This model, which had a high correlation coefficient of 0.941, consisted of one hydrogen bond acceptor, two hydrophobic features, and one aromatic ring. researchgate.net Such a model provides a clear blueprint for designing new compounds: any new molecule should ideally map its functional groups onto these four pharmacophoric points to achieve high activity.
In another comprehensive study, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues that act as selective inhibitors for phosphodiesterase 4B (PDE4B). nih.gov The resulting pharmacophore hypothesis was not only used to generate a highly predictive 3D-QSAR model (R² = 0.918) but was also validated through molecular docking and molecular dynamics simulations, confirming the stability of the ligand-receptor interactions predicted by the model. nih.gov
These studies exemplify the core principles of ligand-based design. By starting with a set of known active molecules built around a core scaffold like thieno[2,3-d]pyrimidine, computational chemists can deduce the ideal spatial and electronic properties required for binding. This "pharmacophore hypothesis" then serves as a template for designing novel derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles. nih.gov
Table 2: Examples of Pharmacophore Models for Pyrimidine-Based Scaffolds
| Scaffold Type | Biological Target | Number of Features | Pharmacophore Features | Statistical Significance | Reference |
|---|---|---|---|---|---|
| Pyrimidine Derivatives | COX-2 | 4 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic, 1 Aromatic Ring | Correlation (r²) = 0.941; RMSD = 1.15 | researchgate.net |
Application As a Synthetic Intermediate for Advanced Chemical Structures in Medicinal Chemistry Research
Development of Novel Thienopyrimidine-Based Scaffolds for Drug Discovery Research
The thieno[2,3-d]pyrimidine (B153573) framework, readily accessible from 4,6-Dichlorothieno[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. drugbank.comnih.gov The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the chloro-positions, allowing for the introduction of various functional groups and the construction of more complex polycyclic systems. This chemical tractability has been exploited by researchers to generate novel molecular architectures for targeting a variety of enzymes and receptors implicated in human diseases.
Research on Kinase Inhibitors (e.g., EGFR, VEGFR-2)
The thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of potent kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition can block tumor cell proliferation and survival. clausiuspress.com Thieno[2,3-d]pyrimidine derivatives have shown promise as EGFR inhibitors. nih.govnih.gov For instance, a series of 4,6-disubstituted thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity, with some compounds demonstrating potent inhibition of EGFR. nih.gov The synthesis of these inhibitors often involves the strategic displacement of the chlorine atoms on the this compound precursor. In one study, a series of tetrahydropyridothieno[2,3-d]pyrimidine based compounds were developed as EGFR kinase inhibitors, with some showing nanomolar potency against gefitinib-resistant mutants. drugbank.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a major target for anti-angiogenic cancer therapies. Numerous studies have reported the design and synthesis of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. nih.govnih.govbohrium.comnih.gov These studies often utilize the reactivity of the dichloro-precursor to introduce functionalities that can interact with the ATP-binding site of the VEGFR-2 kinase. For example, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and showed potent, dose-related inhibition of VEGFR-2 in the nanomolar range. nih.gov Another study reported the development of 4-substituted thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, with some compounds exhibiting exceptionally potent inhibitory activity with IC50 values as low as 3.9 nM. nih.gov
| Compound Series | Target Kinase | Key Findings |
| Tetrahydropyridothieno[2,3-d]pyrimidines | EGFR | Potent inhibition of gefitinib-resistant double mutant (T790M/L858R) EGFR kinase at nanomolar concentrations. drugbank.com |
| 4,6-Disubstituted thieno[2,3-d]pyrimidines | EGFR | Compound 20 was found to be a potent inhibitor of EGFR with an IC50 of 0.5 nM. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Compounds 21b , 21c , and 21e exhibited potent VEGFR-2 inhibition with IC50 values of 33.4, 47.0, and 21 nM, respectively. nih.gov |
| 4-Substituted thieno[2,3-d]pyrimidines | VEGFR-2 | Compounds 8b and 8e showed exceptionally potent inhibitory activity with IC50 values of 5 and 3.9 nM, respectively. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Compound 17f showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, equal to the reference drug sorafenib. nih.gov |
Exploration of Estrogen Receptor Ligands
The estrogen receptor (ER) is a key therapeutic target in hormone-dependent cancers, such as certain types of breast cancer. mdpi.com The development of novel ligands for the estrogen receptor is an active area of research. While the direct use of this compound as a starting material for ER ligands is not extensively documented in the provided results, the thieno[2,3-d]pyrimidine scaffold itself has been identified as a novel chemotype for nonsteroidal estrogens. nih.gov In one study, a phenolic thieno[2,3-d]pyrimidine was identified as having affinity for estrogen receptor α. nih.gov The synthesis of these compounds involved the construction of the thieno[2,3-d]pyrimidine core, a process where a dichlorinated intermediate could potentially be employed. Further structure-guided optimization led to a series of potent nonsteroidal estrogens. nih.gov The adaptability of the thieno[2,3-d]pyrimidine scaffold suggests that derivatives originating from this compound could be explored for this therapeutic application.
Investigation of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. researchgate.netnih.gov The search for new and effective AChE inhibitors is ongoing. While direct synthesis from this compound is not explicitly detailed in the provided search results, the broader class of fused pyrimidines, including pyrazolo[3,4-d]pyrimidines, has been investigated for AChE inhibitory activity. nih.gov For example, a series of novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines exhibited a range of AChE inhibitory activity, with some compounds showing high potency. researchgate.net Given the structural similarities and the versatility of the pyrimidine (B1678525) core, the thieno[2,3-d]pyrimidine scaffold derived from this compound represents a potential starting point for the design of novel AChE inhibitors.
Studies on Falcipain-2 Inhibitors for Antimalarial Research
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the discovery of new antimalarial agents. nih.gov Falcipain-2, a cysteine protease of P. falciparum, is an essential enzyme for the parasite's life cycle and is considered a promising drug target. nih.govnih.gov Research has identified 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides as a new class of falcipain-2 inhibitors. nih.gov The synthesis of these inhibitors is based on the thieno[2,3-d]pyrimidine scaffold, for which this compound can serve as a key precursor. The strategic modification of the thieno[2,3-d]pyrimidine core allows for the optimization of inhibitory activity against falcipain-2. nih.gov
Role in the Design of Potential Anti-Infective Agents
The versatility of the this compound intermediate extends to the development of anti-infective agents, with research focusing on its derivatives for combating bacterial infections.
Research into Antibacterial Properties
The rise of antibiotic-resistant bacteria is a major public health threat, driving the search for new antibacterial agents with novel mechanisms of action. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with potential antibacterial activity. nih.govnih.govnih.gov
Studies have shown that compounds derived from the thieno[2,3-d]pyrimidine scaffold exhibit activity against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of tetramethylenethieno[2,3-d]pyrimidine derivatives were synthesized and all were found to have in vitro antibacterial and/or antifungal activity. nih.gov Another study on thieno[2,3-d]pyrimidinedione derivatives revealed that some compounds displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The synthesis of these active compounds relies on the functionalization of the thieno[2,3-d]pyrimidine core, a process where this compound can be a valuable starting material.
| Compound/Derivative Series | Bacterial Strain(s) | Activity (MIC/MBC) |
| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VRSA, VISA, VRE) | Significant activity with MIC values in the 2–16 mg/L range. nih.gov |
| 4-Benzoylhydrazino-5,6-tetramethylenethieno[2,3-d]pyrimidine | E. coli, C. albicans | MIC value of 7.81 µg/mL. nih.gov |
| Compound 16 (a tetramethylenethieno[2,3-d]pyrimidine derivative) | Not specified | MBC value of 15.62 µg/mL. nih.gov |
Investigation of Antifungal Activities
The thieno[2,3-d]pyrimidine scaffold, for which this compound is a key intermediate, has been a foundation for the development of novel antifungal agents. Researchers have synthesized various derivatives to evaluate their efficacy against a range of fungal pathogens.
A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, which are derived from their 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine precursors. nih.gov These compounds were subsequently tested for their antifungal activity against Piricularia oryzae, a pathogenic fungus that causes rice blast disease. nih.gov Similarly, derivatives of thieno[2,3-d]pyrimidine have been investigated for their potential to combat other fungal infections, such as those caused by Candida albicans. evitachem.com
In the fight against gray mold, caused by the fungus Botrytis cinerea, researchers have explored various pyrimidine-based compounds. mdpi.com Studies on 3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones, which contain the thieno[2,3-d]pyrimidine core, have demonstrated notable fungicidal activity. researchgate.net For instance, certain derivatives showed significant inhibition against Colletotrichum gossypii and Dothiorella gregaria. researchgate.net The mechanism of action for some of these compounds is thought to involve the disruption of fungal cell wall synthesis or function. evitachem.com
Exploration of Antiviral and Antiparasitic Activities
The structural framework of this compound has served as a template for synthesizing compounds with potential antiviral and antiparasitic properties. Thienopyrimidines are recognized for their broad spectrum of pharmacological effects, which includes antiviral action. ontosight.ai
Research into anti-influenza agents has involved pyrimidine derivatives. Studies on compounds structurally related to the thieno[2,3-d]pyrimidine class have shown inhibitory activity against various influenza A strains (H1N1, H3N2, H5N1) and influenza B viruses. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration into the host cell. nih.gov Further investigations have also been conducted on 4'-thiopyrimidine nucleosides as potential antiviral agents. researchgate.net
In the realm of antiparasitic research, the related isomeric scaffold, thieno[3,2-d]pyrimidine (B1254671), has yielded promising results. Derivatives of 2,4-diaminothieno[3,2-d]pyrimidine, synthesized from 2,4-dichlorothieno[3,2-d]pyrimidine, have been identified as a new class of anthelmintics. nih.gov These compounds have demonstrated activity against the human whipworm Trichuris trichiura, a parasite responsible for significant global morbidity. nih.gov
Contribution to Research on Other Biologically Active Compounds
Studies on Anti-Inflammatory Agents
The thieno[2,3-d]pyrimidine nucleus is a recognized scaffold in the development of novel anti-inflammatory agents. nih.gov Pyrimidine derivatives, in general, are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), cyclooxygenase (COX) enzymes, and various cytokines. nih.gov
A study focused on a series of newly synthesized 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives investigated their in vivo anti-inflammatory activity using the carrageenan-induced paw edema test in rats. nih.gov Several of these compounds significantly reduced paw edema, with activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov The mechanism was further explored by measuring the concentration of PGE2 in blood serum, which was found to be significantly decreased by the active compounds. nih.gov These findings suggest that the anti-inflammatory action of these thienopyrimidines is associated with the inhibition of PGE2 production, a mechanism shared by many NSAIDs that target COX enzymes. nih.govnih.gov The research highlights the potential of thieno[2,3-d]pyrimidine derivatives as promising leads for safer anti-inflammatory drugs, particularly as they can be designed to be free from the acidic functional groups that are often linked to gastrointestinal side effects. nih.gov
Table 1: Anti-Inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Inhibition of Paw Edema (%) after 3h | Activity Relative to Diclofenac (%) after 3h | Serum PGE2 Concentration (pg/mL) |
|---|---|---|---|
| Compound 4c | 42% | 88% | 19 |
| Compound 4f | Not specified | 71% (after 4h) | Not specified |
| Compound 4a | Not specified | 69% (after 4h) | Not specified |
| Diclofenac (Control) | Not specified | 100% | 12 |
Data sourced from a study on new thieno[2,3-d]pyrimidines as anti-inflammatory agents. nih.gov
Research on Central Nervous System (CNS) Protective Agents
The thieno[2,3-d]pyrimidine scaffold has been utilized as a starting point in the quest for agents that can act on the central nervous system (CNS). Fused pyrimidines have been investigated for a variety of pharmacological activities, including potential antiparkinsonian effects. researchgate.net
A notable area of research involves the Wnt signaling pathway, which is crucial for brain development and function, with its dysregulation implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov The carboxylesterase Notum is a negative regulator of this pathway. In an effort to discover potent Notum inhibitors suitable for CNS research, scientists employed a scaffold-hopping strategy that originated from thienopyrimidine acids. nih.gov This research led to the identification of new chemical tools capable of penetrating the CNS and regulating Wnt signaling, demonstrating the value of the thienopyrimidine core in designing CNS-active compounds. nih.gov
Exploration of Antioxidant Properties
Derivatives of pyrimidine have been synthesized and evaluated for their potential as antioxidant agents. nih.gov High levels of reactive oxygen species (ROS) can cause cellular damage, and compounds with antioxidant capabilities can inhibit this process, primarily through free radical scavenging. nih.gov
In one study, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to thieno[2,3-d]pyrimidines, were assessed for their antioxidant activity. nih.gov The evaluation included their ability to inhibit lipid peroxidation induced by AAPH and their interaction with the stable free radical DPPH. While the compounds did not show significant interaction with DPPH, they were found to be strong inhibitors of lipid peroxidation, indicating a potential protective effect against oxidative cellular damage. nih.gov This suggests that the broader class of fused pyrimidines, including thieno[2,3-d]pyrimidine derivatives, represents a promising area for the discovery of new antioxidant compounds.
Bioisosteric Modification and Scaffold Hopping Strategies in Compound Design
The this compound framework is a valuable tool in medicinal chemistry, frequently employed in strategies like bioisosteric modification and scaffold hopping to design novel therapeutic agents. researchgate.net Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.net Thieno[2,3-d]pyrimidines are often considered bioisosteres of quinazolines and purine (B94841) nucleobases, allowing them to interact with similar biological targets. nih.gov
Scaffold hopping is a strategy used to identify new molecular scaffolds with significantly different core structures but similar biological activity to a known active compound. This approach is useful for discovering novel intellectual property and improving compound properties.
Notum Inhibitors: Researchers initiated a program to find CNS-penetrant inhibitors of the Wnt pathway regulator Notum. Starting from thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine amides, they used scaffold hopping to explore alternative heterocyclic cores. nih.gov This led to the discovery of furano[2,3-d]pyrimidines and ultimately to potent 3-methylimidazolin-4-one amides with improved properties for CNS research. nih.gov
HIF-PHD Inhibitors: In a search for treatments for renal anemia, a thieno[2,3-d]pyrimidine compound was identified as an inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). researchgate.net Through a scaffold hopping strategy, this initial hit was optimized, leading to the discovery of a more potent and orally bioavailable pyrazolo[4,3-d]pyrimidine derivative. researchgate.net
Bioisosteric replacement within the thieno[2,3-d]pyrimidine scaffold itself is also a common tactic. By systematically altering substituents at various positions on the fused ring system, chemists can fine-tune the molecule's interaction with its biological target. This strategy has been applied in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where piperidine-substituted thieno[2,3-d]pyrimidine derivatives were designed to improve drug resistance profiles and pharmacokinetic properties. researchgate.net
Future Directions and Emerging Research Frontiers for 4,6 Dichlorothieno 2,3 D Pyrimidine Research
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes. For the synthesis of 4,6-Dichlorothieno[2,3-d]pyrimidine and its derivatives, research is increasingly focused on methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising area is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including thienopyrimidines. researchgate.netnih.govmdpi.comfoliamedica.bg For instance, the synthesis of thienylthiourea derivatives, precursors to the thienopyrimidine core, has been successfully achieved under microwave irradiation, significantly shortening reaction times compared to conventional heating methods. mdpi.com
Another key strategy is the development of one-pot multicomponent reactions . These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing the need for intermediate purification steps and minimizing solvent usage. nih.govnih.gov The Gewald reaction, a classic multicomponent reaction, is a versatile method for preparing the initial 2-aminothiophene scaffold required for thienopyrimidine synthesis. nih.gov Researchers are exploring novel one-pot procedures that combine the Gewald reaction with subsequent cyclization steps to afford highly substituted thienopyrimidines in an efficient and atom-economical manner.
Furthermore, the use of phase-transfer catalysis (PTC) presents a green alternative for the synthesis of thienopyrimidine precursors. PTC allows for reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh organic solvents and enabling the use of more environmentally friendly reagents like water. mdpi.com
Future research in this area will likely focus on combining these green chemistry principles. For example, developing a one-pot, microwave-assisted synthesis of this compound from readily available starting materials would represent a significant advancement in the sustainable production of this important scaffold.
Exploration of this compound in Materials Science and Supramolecular Chemistry
While the primary focus of thienopyrimidine research has been in medicinal chemistry, there is a growing interest in exploring the potential of this compound and its derivatives in materials science and supramolecular chemistry. The planar, aromatic nature of the thienopyrimidine core, coupled with its capacity for functionalization, makes it an attractive candidate for the construction of novel functional materials.
The ability of thienopyrimidine derivatives to form ordered structures through intermolecular interactions, such as π-π stacking and hydrogen bonding, is a key area of investigation. These non-covalent interactions can lead to the formation of supramolecular assemblies with unique photophysical and electronic properties. researchgate.net For example, the crystal structure of certain thieno[2,3-d]pyrimidine (B153573) derivatives reveals extensive hydrogen bonding networks and molecular arrangements that could be exploited in the design of organic semiconductors or liquid crystals. rsc.orgmdpi.com
The reactive chlorine atoms on the this compound scaffold provide a handle for incorporating this unit into larger polymeric structures. This could lead to the development of functional polymers with tailored electronic, optical, or thermal properties. For instance, incorporating the thienopyrimidine moiety into the backbone of a conjugated polymer could influence its charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future research will likely involve the synthesis and characterization of a wider range of this compound derivatives with specific functionalities designed to promote self-assembly and enhance material properties. The exploration of co-crystallization with other organic molecules to form multi-component functional materials is another promising avenue.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, thereby accelerating the design-synthesize-test cycle.
For this compound, AI and ML can be employed to design novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of molecules with their biological activity, can be developed using ML algorithms like random forests and support vector machines. nih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Machine learning models are also being developed to predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. nih.gov By applying these models to a virtual library of this compound derivatives, researchers can identify compounds with a higher probability of success in clinical trials.
Furthermore, generative AI models can be used for de novo drug design, where the algorithm proposes entirely new molecular structures with desired properties. By training these models on known active thienopyrimidine derivatives, it may be possible to generate novel scaffolds with improved potency and selectivity.
Identification and Validation of Novel Molecular Targets and Mechanistic Pathways (at a fundamental level)
A fundamental understanding of how this compound and its derivatives interact with biological systems is crucial for the development of new therapeutics. While many thienopyrimidine derivatives have shown promise as inhibitors of various enzymes, there is a need to identify and validate novel molecular targets and elucidate the underlying mechanistic pathways at a fundamental level.
Derivatives of the thienopyrimidine scaffold have been identified as inhibitors of several important biological targets, including:
Phosphoinositide 3-kinases (PI3Ks) : These enzymes are involved in cell growth and proliferation, and their inhibition is a key strategy in cancer therapy. nih.gov
N-Myristoyltransferase (NMT) : This enzyme is essential for the survival of certain parasites, making it a promising target for anti-leishmanial drugs. acs.org
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : These receptor tyrosine kinases play crucial roles in cancer progression and angiogenesis. nih.govnih.gov
Future research should focus on identifying new, and perhaps less obvious, molecular targets for this compound-based compounds. This can be achieved through techniques such as chemical proteomics and high-throughput screening against a broad range of biological targets.
Once a potential target is identified, it is essential to validate its role in the observed biological activity and to understand the mechanism of action at a molecular level. This involves techniques such as X-ray crystallography to determine the binding mode of the compound to its target, and various biochemical and cellular assays to probe the downstream effects of target inhibition. acs.org A deeper understanding of these fundamental interactions will enable the rational design of more potent and selective inhibitors.
Development of High-Throughput Synthesis and Screening Library Generation Strategies
The discovery of new bioactive molecules often relies on the synthesis and screening of large and diverse compound libraries. The this compound scaffold is well-suited for the generation of such libraries due to its two reactive chlorine atoms, which allow for the introduction of a wide range of substituents.
Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large numbers of compounds. researchgate.net By reacting this compound with a diverse set of amines, alcohols, or other nucleophiles in a parallel fashion, a large library of derivatives can be quickly assembled. These libraries can then be screened for activity against various biological targets using high-throughput screening (HTS) methods.
A particularly innovative approach is the use of DNA-encoded libraries (DELs) . In this technology, each compound in a library is tagged with a unique DNA barcode. nih.gov This allows for the screening of millions or even billions of compounds simultaneously. The synthesis of pyrimidine-focused DELs has been reported, and this strategy could be adapted for the generation of vast libraries based on the this compound scaffold.
The future of library generation for this scaffold will likely involve the use of automated synthesis platforms to further increase the speed and efficiency of library production. Additionally, the design of these libraries will be increasingly guided by computational models to ensure that the synthesized compounds cover a broad and relevant chemical space.
Below is an interactive table summarizing the key research frontiers and their potential impact on the field.
| Research Frontier | Key Innovations and Strategies | Potential Impact |
| 7.1. Green Chemistry | Microwave-assisted synthesis, one-pot reactions, phase-transfer catalysis. | More sustainable and efficient production of this compound and its derivatives. |
| 7.2. Materials Science | Supramolecular assembly, functional polymers. | Development of new organic electronic materials, sensors, and liquid crystals. |
| 7.3. AI and Machine Learning | QSAR modeling, ADMET prediction, de novo design. | Accelerated discovery of new drug candidates with improved properties. |
| 7.4. Novel Molecular Targets | Chemical proteomics, high-throughput screening, X-ray crystallography. | Identification of new therapeutic applications and a deeper understanding of biological mechanisms. |
| 7.5. High-Throughput Synthesis | Combinatorial chemistry, DNA-encoded libraries, automated synthesis. | Rapid generation and screening of large compound libraries to identify new bioactive molecules. |
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dichlorothieno[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : The core structure is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) or diphosgene as chlorinating agents. For example, describes a three-step synthesis starting from acetophenone and malononitrile, involving a Gewald reaction to form the thiophene ring, followed by pyrimidine ring closure. Key steps include:
- Step 1 : Knoevenagel condensation of ketones with malononitrile.
- Step 2 : Cyclization with sulfur under optimized conditions (e.g., delayed sulfur addition improves yield to 57%).
- Step 3 : Chlorination using diphosgene in acetonitrile (77% yield).
Nucleophilic substitution at the 4- and 6-positions is achieved using amines or alcohols under reflux with trimethylamine as a base .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Characterization involves a combination of:
- Spectroscopic Techniques : IR (e.g., C=O stretches at ~1673 cm⁻¹), ¹H/¹³C NMR (to confirm substituent positions and ring systems) .
- Elemental Analysis : To verify molecular composition (e.g., %C, H, N within ±0.3% of theoretical values) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95% purity is standard for biological testing) .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized in multistep syntheses?
- Methodological Answer : Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents like 2-methyltetrahydrofuran (2-Me-THF) improve solubility and reaction efficiency .
- Base Catalysis : Imidazole or proline enhances nucleophilic substitution rates compared to weaker bases .
- Timing Adjustments : Delayed addition of reagents (e.g., sulfur in Gewald reactions) minimizes byproduct formation .
For example, delaying sulfur addition by 1.5 hours increased the yield of trisubstituted thiophene intermediates from 26% to 57% .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition by this compound derivatives?
- Methodological Answer : SAR studies involve:
- Systematic Substitution : Modifying positions 4 and 6 with morpholine, benzyl, or aryl groups to assess steric/electronic effects on kinase binding .
- Enzymatic Assays : Measuring IC₅₀ values against target kinases (e.g., CHK1, FAK) using fluorescence polarization or radiometric assays .
- Computational Modeling : Docking studies (e.g., into ERα ligand-binding domains) guide rational design by identifying key interactions (e.g., chloro substituents enhancing hydrophobic contacts) .
highlights that 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) derivatives showed FAK inhibition (IC₅₀ = 12 nM) due to optimal steric fit in the ATP-binding pocket.
Q. How should researchers address discrepancies in biological activity data across studies involving this compound analogues?
- Methodological Answer : Key factors to investigate include:
- Compound Purity : Impurities >5% can skew results; verify via HPLC and mass spectrometry .
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) affect IC₅₀ values for kinase inhibitors .
- Cell Line Specificity : Differences in protein expression (e.g., overexpression of efflux pumps) may alter cytotoxicity profiles .
For instance, a compound showing low activity in one study but high potency in another might reflect differences in cell permeability or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
